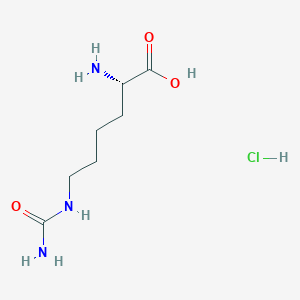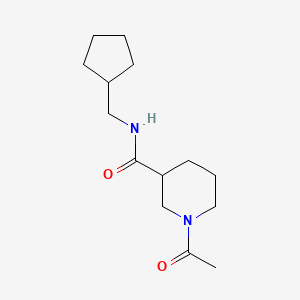
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione, also known as FMPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMPD belongs to the class of imidazolidine-2,4-dione derivatives, which are known to possess biological activities such as anticonvulsant, antitumor, and anti-inflammatory properties. In
科学研究应用
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to possess anticonvulsant properties in animal models, suggesting its potential use in the treatment of epilepsy. In cancer research, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its ability to inhibit the growth of cancer cells, making it a potential candidate for developing anticancer drugs. In drug discovery, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been used as a scaffold for designing new compounds with improved biological activities.
作用机制
The mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is not fully understood but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to enhance the activity of GABA receptors, which are known to play a role in the regulation of neuronal excitability. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in animal models. In rats, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to increase the threshold for seizure induction, suggesting its potential use as an anticonvulsant. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
实验室实验的优点和局限性
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione. One direction is to investigate its potential as an anticonvulsant in humans. Another direction is to explore its potential as an anticancer drug in animal models and humans. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be used as a scaffold for designing new compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione and its potential applications in various fields.
合成方法
The synthesis of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde with 5-methyl-3-propylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
属性
IUPAC Name |
5-(4-fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-8-16-11(17)13(2,15-12(16)18)9-4-6-10(14)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZNGYVMJYPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)





![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)